5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid
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Description
The compound is a derivative of morpholin-4-yl-acetic acid . Morpholin-4-yl-acetic acid is a type of alpha-amino acid . It’s used in the preparation of pyrrolidine-fused fullerene multicarboxylates by photoreaction .
Synthesis Analysis
While specific synthesis methods for “5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid” were not found, a strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides . The process involves reactions with arylsulfonyl azides, producing the target molecules in one synthetic step via the formation of a triazene intermediate and the elimination of ammonia .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research demonstrates the significance of morpholine derivatives in synthesizing heterocyclic compounds, which are crucial intermediates in medicinal chemistry. For instance, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighted for their role in inhibiting tumor necrosis factor alpha and nitric oxide, showcases a green synthetic method involving condensation reaction, chlorination, and nucleophilic substitution, with a total yield of 43% (Lei et al., 2017). This research underlines the utility of morpholine derivatives in the synthesis of biologically active heterocyclic compounds.
Gewald Synthesis
The one-pot Gewald reaction, involving morpholinium acetate and morpholine, is employed to obtain 2-Aminothiophene-3-carboxylates bearing various aryl groups, showcasing the versatility of morpholine derivatives in synthesizing thiophene derivatives with potential applications in drug development and organic electronics (Tormyshev et al., 2006).
Domino-Reaction for N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines Synthesis
A domino-reaction involving morpholine-1-carbothioic acid and phenacyl bromides has been developed to synthesize N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines, demonstrating the role of morpholine derivatives in synthesizing complex quinazolin derivatives with potential pharmacological applications (Fathalla et al., 2002).
Properties
IUPAC Name |
5-morpholin-4-yl-4-phenylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c17-15(18)13-10-12(11-4-2-1-3-5-11)14(20-13)16-6-8-19-9-7-16/h1-5,10H,6-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGNZHXSTGABNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(S2)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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